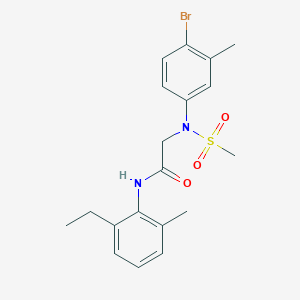
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOFURAN-2-CARBOXAMIDE
Descripción general
Descripción
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles and benzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOFURAN-2-CARBOXAMIDE include other benzodiazole and benzofuran derivatives, such as:
- N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-(3-OXOPIPERAZIN-1-YL)ACETAMIDE
- N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
- N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-4-FLUOROBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds. These properties can make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(21-12-15-6-4-5-9-20(15)27-21)24-16-10-11-19-18(13-16)23-14-25(19)17-7-2-1-3-8-17/h4-6,9-14,17H,1-3,7-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOAHTYQFVLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromophenyl)amino]-N-phenylpyridine-3-carboxamide](/img/structure/B3506371.png)
![N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B3506379.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3506386.png)
![N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3506400.png)
![N-[4-(aminosulfonyl)benzyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3506403.png)
![2-(4-chlorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3506409.png)
![N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B3506426.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3506436.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3506450.png)
![ethyl 4-({[2-(anilinocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506453.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE](/img/structure/B3506454.png)
![(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B3506462.png)
![1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3506467.png)
